molecular formula C12H11NO2S B13470733 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B13470733
M. Wt: 233.29 g/mol
InChI Key: HFWTUYAYVKJBEO-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both an indane and a thiazolidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,3-dihydro-1H-indene with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinedione ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinedione ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents like DMF or DMSO are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidinedione derivatives.

    Substitution: Various substituted thiazolidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is thought to affect pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-inden-5-ylhydrazine hydrochloride
  • tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
  • 5-acetyl-2,3-dihydro-1H-inden-2-yl acetate

Uniqueness

What sets 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione apart from similar compounds is its unique combination of an indane and a thiazolidinedione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO2S/c14-11-10(16-12(15)13-11)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2,(H,13,14,15)

InChI Key

HFWTUYAYVKJBEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C3C(=O)NC(=O)S3

Origin of Product

United States

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